molecular formula C12H13BClNO2 B6316173 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 883898-94-0

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B6316173
CAS RN: 883898-94-0
M. Wt: 249.50 g/mol
InChI Key: BZPDQRZLYGXTIM-UHFFFAOYSA-N
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Description

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a small molecule that has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery. It has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to interact with other molecules in a variety of ways.

Scientific Research Applications

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been studied for its ability to interact with other molecules in a variety of ways. For example, it has been used in studies of the interaction between proteins and small molecules, as well as to study the binding of drugs to their target sites.

Mechanism of Action

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its ability to interact with certain enzymes, such as COX-2. It is believed to act as an inhibitor of COX-2 by binding to the enzyme’s active site and blocking its activity. It has also been studied for its ability to interact with other molecules, such as proteins and small molecules. It is believed to interact with these molecules through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential to act as an inhibitor of certain enzymes, such as COX-2. Inhibition of COX-2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, pain, and fever. In addition, inhibition of COX-2 has been shown to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a number of advantages and limitations when used in laboratory experiments. Some of the advantages include its low cost, its stability in aqueous solutions, and its ability to interact with a variety of molecules. Some of the limitations include its low solubility in organic solvents, its limited availability, and its relatively short shelf life.

Future Directions

The potential applications of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are numerous. In the future, it could be used to study the interaction between proteins and small molecules, to study the binding of drugs to their target sites, or to develop new inhibitors of enzymes such as COX-2. It could also be used to study the biochemical and physiological effects of inhibition of COX-2, or to develop new drugs for the treatment of inflammation, pain, and fever. Finally, it could be used to study the potential of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as an anticancer agent.

Synthesis Methods

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1,3,2-dioxaborinan-2-yl in an aqueous solution of sodium hydroxide. This reaction yields 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, as well as a byproduct of sodium chloride. The second step involves the purification of the reaction mixture by recrystallization.

properties

IUPAC Name

4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-5-9(6-15)3-4-11(10)14/h3-5H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPDQRZLYGXTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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